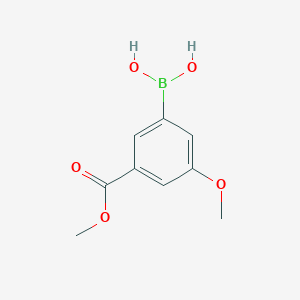

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxy-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUYEZFEGZXILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294099 | |

| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048330-11-5 | |

| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048330-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1048330-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its strategically positioned methoxy and methoxycarbonyl groups offer unique electronic properties and synthetic handles, making it a reagent of interest for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile with a focus on the Suzuki-Miyaura cross-coupling reaction, and its applications in drug discovery.

Introduction and Significance

Arylboronic acids are a cornerstone of modern cross-coupling chemistry, prized for their stability, low toxicity, and versatile reactivity.[1] (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid belongs to this important class of reagents. The phenyl ring is functionalized with a methoxy group, an electron-donating group (EDG), and a methoxycarbonyl group, an electron-withdrawing group (EWG). This 1,3,5-substitution pattern creates a unique electronic environment that influences the reactivity of the boronic acid moiety and provides opportunities for further chemical modification.

For drug development professionals, this reagent is particularly noteworthy as a scaffold component for synthesizing novel small molecule inhibitors and therapeutic agents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations, while the methoxy group can influence compound solubility and metabolic stability.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory.

Physicochemical Data

The key properties of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid are summarized in the table below. Note that some of these values are predicted and should be used as a guide.

| Property | Value | Source |

| CAS Number | 1048330-11-5 | [2][3] |

| Molecular Formula | C₉H₁₁BO₅ | [2][3] |

| Molecular Weight | 209.99 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 408.3 ± 55.0 °C | [2] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 7.31 ± 0.10 | [2] |

| Storage | Store at room temperature under an inert atmosphere | [2][3] |

Spectroscopic Characterization

-

¹H NMR: Expected signals would include singlets for the two methoxy groups (around 3.8-3.9 ppm), distinct aromatic protons on the trisubstituted ring, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (with varied shifts due to substituent effects), and the methoxy carbons would be expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight would be observed, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be present for the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.

Synthesis and Handling

The synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid typically proceeds from its corresponding aryl bromide precursor, methyl 3-bromo-5-methoxybenzoate. The conversion involves a metal-halogen exchange followed by borylation.

Synthesis Workflow

The overall synthetic strategy involves two main stages: the preparation of the aryl bromide intermediate and its subsequent conversion to the target boronic acid.

Caption: General workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

This protocol is a representative procedure based on established methods for lithium-halogen exchange and borylation of aryl bromides.[4] Caution: This procedure involves pyrophoric reagents (n-butyllithium) and should only be performed by trained chemists under an inert atmosphere with appropriate safety precautions.

Step 1: Preparation of the Aryllithium Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyl 3-bromo-5-methoxybenzoate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv, e.g., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species occurs during this time.

Step 2: Borylation and Workup

-

To the cold aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or silica gel column chromatography to afford the final product.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing biaryl structures commonly found in pharmaceuticals and advanced materials.[6]

Mechanistic Considerations

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of both an electron-donating (-OMe) and an electron-withdrawing (-CO₂Me) group on the boronic acid can modulate its reactivity. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid with various aryl or heteroaryl halides.[2][7]

Materials:

-

Aryl/Heteroaryl Halide (1.0 equiv)

-

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask or reaction vial, combine the aryl halide, (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery

Substituted biaryl motifs are prevalent in a vast number of biologically active compounds and approved drugs. Boronic acids like the title compound are key intermediates for accessing these structures. While specific examples detailing the use of CAS 1048330-11-5 are often found within proprietary patent literature, the analogous compound 3-(Methoxycarbonyl)-5-nitrophenylboronic acid serves as a close proxy, highlighting its utility as an intermediate in the synthesis of pharmaceuticals, particularly for targeted cancer therapies.[8] The strategic placement of functional groups on this boronic acid allows for the precise construction of molecules designed to interact with specific biological targets.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling procedures must be followed.

-

Hazard Identification: Boronic acids are generally considered irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][3]

Conclusion

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized and synthetically versatile building block. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries. The presence of both electron-donating and electron-withdrawing groups, along with a synthetically useful ester handle, provides chemists with a powerful tool for molecular design and construction. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable reagent into their synthetic programs.

References

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1048330-11-5|(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | C14H19BO5 | CID 46739692 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

An In-depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Introduction

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid that serves as a crucial building block in modern organic synthesis. Its unique trifunctional structure, featuring a boronic acid group, a methoxy group, and a methoxycarbonyl group, provides a versatile platform for constructing complex molecules. Arylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] This guide offers a comprehensive overview of the physical and chemical properties of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, its reactivity, handling, and application, tailored for researchers and professionals in drug development and materials science. The strategic placement of an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group on the phenyl ring allows for fine-tuning of the molecule's electronic properties and reactivity.[2]

Compound Identification and Core Physical Properties

Precise identification and understanding of core physical properties are fundamental for the effective use of any chemical reagent. The key identifiers and physical data for (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1048330-11-5 | [3][4] |

| Molecular Formula | C₉H₁₁BO₅ | [3][4] |

| Molecular Weight | 209.99 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 408.3 ± 55.0 °C (Predicted) | [4][5] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 7.31 ± 0.10 (Predicted) | [4] |

| MDL Number | MFCD13191801 | [3][4] |

Structural and Spectroscopic Characterization

The molecular structure of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is central to its reactivity. The boronic acid moiety is the primary reactive site for cross-coupling reactions, while the methoxy and methoxycarbonyl substituents modulate the electronic nature of the aromatic ring.

Caption: Molecular Structure of the target compound.

Characterization of arylboronic acids is routinely performed using a suite of analytical techniques.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular skeleton and the presence of functional groups. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), verifies the molecular weight.[3] Infrared (IR) spectroscopy can identify characteristic vibrations of the O-H (in the boronic acid), C=O (in the ester), and C-O (in the ether and ester) bonds.

Solubility and Stability

Solubility: (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Its solubility in water is limited but can be enhanced under basic conditions due to the formation of the more soluble boronate salt.

Stability and Storage: Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating or under vacuum.[7] While this process is often reversible in the presence of water, it can complicate stoichiometry in reactions. Therefore, proper storage is critical.

-

Storage Conditions: The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

Chemical Properties and Reactivity

The reactivity of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is dominated by the boronic acid group, making it a key participant in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This is the most prominent application of arylboronic acids, enabling the formation of a C-C bond between the aryl group of the boronic acid and an organohalide (or triflate).[1][9] The reaction is valued for its high tolerance of various functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[10] The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][11] A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Other Reactions

-

Esterification with Diols: The boronic acid functional group can reversibly form cyclic boronate esters with 1,2- and 1,3-diols.[6] This property is widely exploited in the design of chemosensors and for protecting group strategies.

-

Chan-Lam Coupling: In addition to C-C bonds, boronic acids can participate in copper-catalyzed C-N and C-O bond-forming reactions with amines and phenols, respectively.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative cross-coupling reaction between (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid and an aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

-

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (Ar-Br) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction mixture should be stirred to ensure homogeneity.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: ¹H NMR Sample Preparation for Characterization

Objective: To prepare a sample for ¹H NMR analysis to confirm the structure of the product from Protocol 1.

Materials:

-

Purified product (~5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube

-

Pipette and vial

Procedure:

-

Weigh approximately 5-10 mg of the purified, dry product into a small, clean vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer for analysis.

Safety and Handling

As a laboratory chemical, (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid requires careful handling.

-

Hazard Identification: This compound is known to cause skin irritation and serious eye irritation.[13] It may also cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.[8]

-

Ingestion: If swallowed, rinse mouth with water and seek medical advice.

-

Conclusion

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly valuable and versatile reagent in organic chemistry. Its well-defined physical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, make it an essential tool for creating novel molecular architectures. A thorough understanding of its characteristics, combined with appropriate handling and storage practices, is paramount for its successful application in research and development, especially in the fields of pharmaceuticals and advanced materials.

References

- BLDpharm. (n.d.). 1048330-11-5|(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.

-

PubChem. (n.d.). 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]

- Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

-

ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

ResearchGate. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid. Retrieved from [Link]

-

WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from [Link]

-

Autech. (n.d.). 3-Methoxy-4-methoxycarbonylphenylboronic acid SDS. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. Retrieved from [Link]

-

PubChemLite. (2025). 3-methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]

-

PubChem. (n.d.). [3-Acetyl-5-(methoxycarbonyl)phenyl]boronic acid. Retrieved from [Link]

-

PubMed Central. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

-

Shaoyuan. (n.d.). 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid [myskinrecipes.com]

- 3. 1048330-11-5|(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [chemicalbook.com]

- 5. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. echemi.com [echemi.com]

- 14. 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | C14H19BO5 | CID 46739692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Methoxycarbonylphenylboronic acid 99769-19-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Abstract

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its trifunctional nature, featuring a boronic acid, a methoxy group, and a methyl ester, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed step-by-step protocols, and discuss critical process parameters and purification strategies. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of the synthesis of this important chemical intermediate.

Introduction: The Strategic Importance of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Arylboronic acids are a cornerstone of modern organic synthesis, largely due to their stability, low toxicity, and remarkable utility in carbon-carbon bond formation.[3] Among these, (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS No: 1048330-11-5) has emerged as a particularly valuable reagent.[4][5] The strategic placement of the methoxy and methoxycarbonyl substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the molecule, influencing its reactivity in cross-coupling reactions and providing handles for further functionalization.[2]

The primary application of this boronic acid lies in the Suzuki-Miyaura coupling reaction, a powerful method for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[1] The ability to precisely introduce a substituted phenyl ring makes this reagent a sought-after intermediate in the synthesis of a wide range of biologically active molecules.

This guide will focus on the most prevalent and reliable synthetic strategies for the preparation of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, primarily from its corresponding aryl bromide. The two main approaches that will be discussed in detail are:

-

Lithium-Halogen Exchange: A robust method involving the reaction of an organolithium reagent with the aryl bromide to form an aryllithium intermediate, which is then quenched with a borate ester.

-

Grignard Reaction: A classic organometallic reaction where the aryl bromide is converted to a Grignard reagent, followed by reaction with a borate ester.

Synthetic Pathways: A Detailed Exploration

The synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid typically commences with the commercially available or synthetically accessible precursor, methyl 3-bromo-5-methoxybenzoate.

Synthesis of the Starting Material: Methyl 3-bromo-5-methoxybenzoate

A reliable method for the preparation of methyl 3-bromo-5-methoxybenzoate is the esterification of 3-bromo-5-methoxybenzoic acid.

Experimental Protocol: Esterification of 3-bromo-5-methoxybenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes).

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-5-methoxybenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.

Primary Synthetic Route: Lithium-Halogen Exchange

The lithium-halogen exchange is a powerful and frequently employed method for the synthesis of arylboronic acids due to its high efficiency and tolerance of various functional groups.[6] The reaction proceeds via the formation of a highly reactive aryllithium intermediate.

Mechanism: The reaction is initiated by the exchange of the bromine atom on the aromatic ring with a lithium atom from an organolithium reagent, typically n-butyllithium or t-butyllithium. This exchange is extremely rapid, especially at low temperatures.[7] The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The intermediate boronate ester is then hydrolyzed upon acidic work-up to yield the desired boronic acid. The use of very low temperatures (typically -78 °C) is crucial to prevent side reactions, such as the reaction of the highly basic aryllithium intermediate with the ester functionality.[7]

Diagram: Lithium-Halogen Exchange Pathway

Caption: Lithium-Halogen Exchange for Boronic Acid Synthesis.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of methyl 3-bromo-5-methoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10-20 volumes).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (1.1-1.2 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Borylation: To the resulting aryllithium solution, add a solution of triisopropyl borate (1.2-1.5 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude boronic acid.

-

Purification: Purify the crude product as described in the purification section.

Alternative Synthetic Route: Grignard Reaction

The Grignard reaction provides an alternative and often more scalable route to arylboronic acids.[8] This method involves the formation of an organomagnesium halide (Grignard reagent), which is then reacted with a borate ester.

Mechanism: The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond of methyl 3-bromo-5-methoxybenzoate, forming the corresponding Grignard reagent. This step is typically carried out in an ethereal solvent like THF or diethyl ether. The Grignard reagent, being a strong nucleophile, then adds to the electrophilic boron atom of a trialkyl borate. Subsequent acidic work-up hydrolyzes the intermediate boronate ester to the final boronic acid.

Diagram: Grignard Reaction Pathway

Caption: Grignard Reaction for Boronic Acid Synthesis.

Experimental Protocol: Synthesis via Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2-1.5 eq).

-

Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of methyl 3-bromo-5-methoxybenzoate (1.0 eq) in anhydrous THF (10-20 volumes). The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Grignard Formation: Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Borylation: Cool the Grignard solution in an ice bath and add a solution of triisopropyl borate (1.2-1.5 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Warming and Quenching: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extraction and Work-up: Follow the extraction, washing, drying, and concentration steps as described in the lithium-halogen exchange protocol.

-

Purification: Purify the crude product as detailed below.

Purification and Characterization

The purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.

Purification Strategies:

-

Recrystallization: This is often the most effective method for obtaining highly pure (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. A suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane), can be used.

-

Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification. The crude product can be dissolved in a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate) to form the boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Acidification of the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration.[9]

-

Silica Gel Chromatography: While sometimes problematic due to the polar nature of boronic acids, column chromatography can be employed for purification. A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is typically used as the eluent.

Characterization:

The structure and purity of the synthesized (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Data Summary

| Parameter | Lithium-Halogen Exchange | Grignard Reaction |

| Starting Material | Methyl 3-bromo-5-methoxybenzoate | Methyl 3-bromo-5-methoxybenzoate |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Magnesium, Triisopropyl borate |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | -78 °C | 0 °C to reflux |

| Typical Yield | 60-80% | 50-70% |

| Key Advantages | High yields, good functional group tolerance | Scalable, uses less hazardous reagents |

| Key Challenges | Requires strictly anhydrous conditions and very low temperatures | Initiation can be difficult, potential for side reactions |

Conclusion

The synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a critical process for providing a key building block for drug discovery and organic synthesis. Both the lithium-halogen exchange and Grignard reaction pathways offer viable and effective methods for its preparation from methyl 3-bromo-5-methoxybenzoate. The choice of method will often depend on the scale of the synthesis, available equipment, and safety considerations. The lithium-halogen exchange route generally provides higher yields but requires more stringent reaction conditions. The Grignard reaction, while potentially lower-yielding, is often more amenable to large-scale production. Careful attention to reaction parameters, particularly temperature control and anhydrous conditions, along with appropriate purification techniques, are paramount to obtaining the desired product in high purity. This guide provides a solid foundation for researchers to confidently and successfully synthesize this important chemical intermediate.

References

Sources

- 1. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 2. 3-(Methoxycarbonyl)phenylboronic Acid | 99769-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. 1048330-11-5|(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [chemicalbook.com]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. rsc.org [rsc.org]

- 9. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: Properties, Structure, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the fields of pharmaceutical development and materials science. Phenylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed technical overview of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a multifunctional reagent whose unique substitution pattern offers significant advantages in synthetic design. We will explore its fundamental physicochemical properties, analyze its molecular structure, and provide a field-proven experimental protocol for its application in C-C bond formation, grounded in authoritative mechanistic principles.

Physicochemical Properties and Specifications

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a white to off-white solid at room temperature.[1] Its stability and handling characteristics make it a reliable reagent in various synthetic contexts. Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 1048330-11-5 | [1][2] |

| Molecular Formula | C₉H₁₁BO₅ | [1][2][3] |

| Molecular Weight | 209.99 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Storage | Inert atmosphere, room temperature | [2] |

| Synonyms | 3-Borono-5-methoxy-benzoic acid, 1-methyl ester | [1][3] |

Molecular Structure Analysis

The utility of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid stems from the specific arrangement of its functional groups on the phenyl ring. The molecule features:

-

A boronic acid group (-B(OH)₂) : This is the reactive moiety for the Suzuki-Miyaura coupling, enabling the transmetalation step with the palladium catalyst.

-

A methoxy group (-OCH₃) : An electron-donating group that can influence the electronic properties of the aromatic ring and, consequently, its reactivity in the catalytic cycle.

-

A methoxycarbonyl group (-COOCH₃) : An electron-withdrawing group that also serves as a versatile chemical handle for post-coupling transformations, such as hydrolysis to a carboxylic acid or amidation.

This 1,3,5-substitution pattern provides a distinct electronic and steric profile, allowing for precise control in the synthesis of complex biaryl structures.

Caption: Molecular structure of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon single bond between an organoboron species and an organohalide using a palladium catalyst.[4] Its widespread adoption is due to mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[5][6]

The catalytic cycle, a self-validating system, involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species, facilitating the transfer.[4][5]

-

Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a representative Suzuki-Miyaura coupling using (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid and 4-bromoanisole to synthesize methyl 3-methoxy-4'-methoxybiphenyl-5-carboxylate.

Methodology

-

Reaction Setup :

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (1.0 eq), 4-bromoanisole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Causality : The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid.

-

-

Addition of Base and Solvent :

-

Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq), followed by a solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).

-

Causality : The base is essential for the transmetalation step. It converts the boronic acid into a more reactive boronate anion [-B(OH)₃]⁻, which accelerates the transfer of the aryl group to the palladium complex.[5] The solvent system is chosen to ensure adequate solubility for the organic reagents, the inorganic base, and the catalyst.

-

-

Reaction Execution :

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).

-

Causality : Heating provides the necessary activation energy for the catalytic steps, particularly the oxidative addition and reductive elimination.

-

-

Work-up and Purification :

-

Cool the mixture to room temperature and add ethyl acetate.

-

Separate the organic layer. Wash it sequentially with water and brine to remove the inorganic base and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Causality : This standard aqueous work-up efficiently removes water-soluble impurities. Column chromatography is a robust technique for isolating the desired biaryl product from unreacted starting materials and catalyst residues.

-

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] The compound may cause skin and eye irritation. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container under an inert atmosphere to maintain its integrity.[2][7]

Conclusion

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly valuable and versatile building block in organic synthesis. Its defined structure, combining the reactive boronic acid with tunable methoxy and methoxycarbonyl groups, provides chemists with a powerful tool for constructing complex molecular architectures. The reliability of its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, ensures its continued relevance in the pursuit of novel pharmaceuticals and advanced materials.

References

-

3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. PubChem, National Center for Biotechnology Information. [Link]

-

3-methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. PubChemLite. [Link]

-

Safety Data Sheet. Fisher Scientific. [Link]

-

Advanced Synthesis with 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

Sources

- 1. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [chemicalbook.com]

- 2. 1048330-11-5|(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [amp.chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the efficiency and success of a chemical reaction are paramount. (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a key building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] The ability to form carbon-carbon bonds with this reagent has paved the way for the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2]

However, the practical application of this versatile reagent is fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility. The solubility of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in a given organic solvent dictates not only the reaction kinetics and yield but also influences purification strategies and the overall process scalability. A poorly chosen solvent can lead to low reaction rates, incomplete conversions, and challenging downstream processing.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. While specific quantitative solubility data for this compound is not extensively published, this guide leverages physicochemical principles and data from structurally analogous compounds to provide a robust framework for solubility prediction. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to determine precise solubility data in their solvent systems of interest, ensuring optimized reaction conditions and reliable outcomes.

Physicochemical Profile and Solubility Prediction

Understanding the inherent properties of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is the first step in predicting its behavior in various organic solvents. The presence of a polar boronic acid group, a moderately polar methoxy group, and a polar methoxycarbonyl group on a phenyl ring results in a molecule with a nuanced polarity.

| Physicochemical Property | Value / Prediction | Source/Method |

| Molecular Formula | C₉H₁₁BO₅ | |

| Molecular Weight | 209.99 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point (°C) | ~205-208 (estimated) | Based on the close analog 3-Methoxycarbonylphenylboronic acid[3] |

| Predicted pKa | 7.31 ± 0.10 | Chemicalize Prediction |

| Predicted XlogP | 1.5 - 2.0 (estimated) | Based on similar substituted phenylboronic acids |

-

Polarity and Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, is capable of both donating and accepting hydrogen bonds. This, along with the polar ester and ether functionalities, suggests a preference for polar organic solvents.

-

pKa: The predicted pKa of ~7.31 indicates that it is a weak acid. Its solubility can be significantly influenced by the presence of basic additives, which are a common component of Suzuki-Miyaura coupling reaction mixtures.[1]

-

Melting Point: A relatively high melting point, estimated to be above 200°C, suggests strong intermolecular forces in the solid state. Overcoming this crystal lattice energy is a key factor in the dissolution process, and solvents that can effectively interact with the molecule will be better at dissolving it.

Qualitative Solubility Predictions in Common Organic Solvents

Based on the principles of "like dissolves like" and data from analogous compounds such as phenylboronic acid, the following table provides a qualitative prediction of the solubility of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | High to Moderate | These solvents can accept hydrogen bonds and have moderate to high polarity, which should effectively solvate the molecule. Phenylboronic acid shows high solubility in ethers and ketones.[3][4] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can both donate and accept hydrogen bonds. While good for solvation, they can potentially react with the boronic acid to form boronate esters. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Low | These solvents have lower polarity. Phenylboronic acid exhibits moderate solubility in chloroform.[3][4] |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Insoluble | The overall polarity of the molecule is too high to be effectively solvated by non-polar solvents. Phenylboronic acid has very low solubility in hydrocarbons.[3][4] |

Experimental Determination of Solubility: A Practical Guide

To obtain precise and actionable data, experimental determination of solubility is essential. The two most common methods are the Shake-Flask method for thermodynamic solubility and the dynamic (or synthetic) method for kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Commonly used solvent systems often involve a mixture of an organic solvent and water. The presence of water can be beneficial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species. [2]

| Solvent System | Typical Ratio (Organic:Water) | Comments |

|---|---|---|

| Dioxane / Water | 4:1 to 2:1 | A very common and robust system for a wide range of substrates. [2] |

| Toluene / Ethanol / Water | Various | Toluene helps solubilize non-polar substrates, while ethanol and water aid in dissolving the base and boronic acid. |

| Tetrahydrofuran (THF) / Water | 4:1 to 1:1 | Another widely used system, though THF is less stable than dioxane at higher temperatures. [2] |

| Dimethylformamide (DMF) | Anhydrous or with water | A highly polar solvent that can be effective for less reactive coupling partners, but may require higher temperatures. |

| Acetonitrile (MeCN) / Water | Various | A polar aprotic option suitable for many Suzuki couplings. |

The optimal solvent system is highly dependent on the specific substrates and reaction conditions. Therefore, screening a few different systems is often a prudent approach in reaction optimization.

Handling and Safety Considerations

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid and its analogs are generally classified as irritants. Standard laboratory safety precautions should be followed.

-

Eye and Skin Protection: Wear safety glasses or goggles and chemical-resistant gloves. [5]* Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to air and moisture, potentially leading to dehydration and the formation of boroxine anhydrides. Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

Ultimately, for process optimization and robust reaction development, the experimental determination of solubility is indispensable. The detailed protocols provided for the Shake-Flask and dynamic methods empower researchers to generate the precise data needed for their specific systems. By combining theoretical prediction with empirical measurement, scientists can unlock the full potential of this valuable synthetic building block, leading to more efficient, scalable, and successful chemical transformations.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 833-847. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

-

Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (2024). Phenylboronic acid. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

Sources

- 1. (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid [myskinrecipes.com]

- 2. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [chemicalbook.com]

- 3. 3-(Methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

stability and storage conditions for (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

An In-Depth Technical Guide to the Stability and Storage of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a staple reagent for creating carbon-carbon bonds. However, like many organoboron compounds, its efficacy is intrinsically linked to its chemical integrity. The boronic acid functional group is susceptible to several degradation pathways that can compromise reaction yields, introduce impurities, and complicate downstream processes.[1]

This guide provides a comprehensive overview of the factors governing the stability of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. We will delve into the primary mechanisms of decomposition, offer evidence-based protocols for optimal storage and handling, and provide a quality control workflow to ensure the long-term viability of this critical reagent.

I. The Chemical Stability Profile: Understanding Degradation Pathways

The stability of an arylboronic acid is not absolute; it is a dynamic state influenced by its environment. For (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, three principal degradation pathways must be considered: protodeboronation, oxidation, and boroxine formation.

A. Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a prevalent decomposition route for arylboronic acids where the C–B bond is cleaved and replaced by a C–H bond.[2] This process converts the desired boronic acid into an inactive byproduct, in this case, methyl 3-methoxybenzoate.

The mechanism is often facilitated by aqueous media and can be catalyzed by acids, bases, or residual metal catalysts.[3][4][5][6] Studies have shown that the rate of protodeboronation is highly dependent on pH, often accelerating under basic conditions which promote the formation of the more reactive arylboronate anion.[7][8] The presence of oxygen can also promote this degradation pathway.[4]

B. Oxidation: Conversion to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which transforms the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (methyl 3-hydroxy-5-methoxybenzoate). This process can be initiated by atmospheric oxygen, light, or more potent reactive oxygen species (ROS) like hydrogen peroxide.[9][10][11][12][13][14][15] The oxidation can be so facile that some methods intentionally use oxidants like m-chloroperbenzoic acid (MCPBA) to efficiently synthesize phenols from arylboronic acids.[16][17] In a laboratory setting, this represents a significant stability challenge, as even ambient air exposure can lead to the gradual accumulation of phenolic impurities.[9]

C. Boroxine Formation: The Anhydrous Challenge

In the solid state or under strictly anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[2] While this process is often reversible upon exposure to moisture, it significantly alters the molecular weight and can complicate stoichiometry in reactions where precise molar equivalents are critical. Several suppliers note that their 3-(methoxycarbonyl)phenylboronic acid products may contain varying amounts of the corresponding anhydride, highlighting the prevalence of this phenomenon.[18]

Caption: Primary degradation pathways for the target boronic acid.

II. Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a stringent storage and handling protocol is essential. The primary goal is to minimize exposure to moisture, oxygen, light, and incompatible chemicals.

Data Presentation: Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all degradation pathways. Recommended by multiple suppliers.[19][20] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen and minimizes exposure to moisture.[19][20][21][22] |

| Container | Tightly Sealed, Opaque/Amber Vial | Prevents ingress of moisture and air. Opaque or amber glass protects the light-sensitive compound.[23] |

| Moisture | Strictly Anhydrous | Moisture is a key reactant in protodeboronation and can facilitate other degradation processes.[19][20][22] |

| Chemical Segregation | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids accelerated, direct chemical degradation.[22][24][25] |

Experimental Protocols: Best Practices for Handling

-

Inert Atmosphere Operations: Whenever possible, handle the solid compound inside a glovebox or glove bag with a dry, inert atmosphere.

-

Weighing and Dispensing: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Quickly weigh the desired amount and immediately reseal the container, purging the headspace with an inert gas (e.g., argon) before tightening the cap.

-

Solvent Preparation: Use only anhydrous solvents for preparing stock solutions. Ensure solvents are freshly distilled or obtained from a sealed, dry source.

-

Solution Storage: If stock solutions must be stored, keep them in sealed vials under an inert atmosphere at low temperatures (e.g., -20°C). However, preparing solutions fresh is always the preferred method.

Caption: Decision workflow for proper handling and storage.

III. Quality Control Assessment of Stored Boronic Acid

Periodic assessment of purity is crucial, especially for long-term storage or when reaction outcomes are inconsistent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.

Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy

-

Sample Preparation:

-

Under an inert atmosphere if possible, accurately weigh approximately 5-10 mg of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid into a clean, dry NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the boronic acid and its potential impurities, and the acidic B(OH)₂ protons are often observable.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons, which is critical for accurate integration.

-

Acquire an ¹¹B NMR spectrum as a complementary technique. A sharp signal will indicate the boronic acid, while broader signals or multiple peaks could suggest degradation or boroxine formation.[3][7]

-

-

Data Analysis:

-

Identify Key Signals: In the ¹H NMR spectrum, identify the characteristic aromatic and methoxy signals of the parent compound.

-

Search for Impurities:

-

Protodeboronation: Look for the appearance of new signals corresponding to methyl 3-methoxybenzoate. The aromatic splitting pattern will change, and the signal for the proton that replaced the boronic acid group will be evident.

-

Oxidation: Search for signals corresponding to the phenolic byproduct, methyl 3-hydroxy-5-methoxybenzoate. The appearance of a broad phenolic -OH proton and shifts in the aromatic signals are key indicators.

-

-

Quantification: Compare the integration of a well-resolved signal from the parent compound to the integration of signals from identified impurities to estimate the percentage of degradation.

-

Conclusion

The chemical integrity of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is paramount for its successful application in synthesis. Its stability is primarily threatened by protodeboronation, oxidation, and boroxine formation. These degradation pathways are significantly accelerated by exposure to moisture, air, light, and incompatible chemicals. By implementing a rigorous storage protocol centered on refrigeration under an inert atmosphere and employing careful handling techniques, researchers can ensure the long-term viability and reliability of this important reagent. Regular quality control checks using methods like NMR spectroscopy provide an essential verification step to confirm purity and troubleshoot synthetic challenges.

References

-

Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL: [Link]

-

Title: Copper-catalyzed protodeboronation of arylboronic acids in aqueous media Source: RSC Advances URL: [Link]

-

Title: A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA Source: Organic Chemistry Portal URL: [Link]

-

Title: Protodeboronation Source: Organic Chemistry Portal URL: [Link]

-

Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis Source: ChemRxiv URL: [Link]

-

Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: CORE URL: [Link]

-

Title: Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer Source: Nature Communications (via PMC) URL: [Link]

-

Title: A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA Source: Synlett URL: [Link]

-

Title: The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions Source: RSC Advances URL: [Link]

-

Title: Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation Source: MDPI URL: [Link]

-

Title: How to Store Boric Acid Source: Lab Alley URL: [Link]

-

Title: Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA Source: Applied and Environmental Microbiology (via PMC) URL: [Link]

-

Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]

-

Title: Boronic acid with high oxidative stability and utility in biological contexts Source: ResearchGate URL: [Link]

-

Title: Improving the oxidative stability of boronic acids through stereoelectronic effects Source: American Chemical Society URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Pharmaceuticals (via PMC) URL: [Link]

-

Title: Boronic Acid with High Oxidative Stability and Utility in Biological Contexts Source: ChemRxiv URL: [Link]

-

Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2 Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: 3-Methoxy-4-methoxycarbonylphenylboronic acid SDS Source: ChemSrc URL: [Link]

-

Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: Organic Process Research & Development URL: [Link]

-

Title: Corrosive Storage Guidelines Source: University of Texas at Austin Environmental Health & Safety URL: [Link]

-

Title: Hydrolysis mechanism of arylboronic acids Source: ResearchGate URL: [Link]

-

Title: Safe Handling and Storage of Chemicals Source: University of Tennessee, Knoxville Environmental Health & Safety URL: [Link]

-

Title: Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles Source: ACS Omega URL: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Protodeboronation [organic-chemistry.org]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. 3-(Methoxycarbonyl)phenylboronic Acid | 99769-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. fishersci.ca [fishersci.ca]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. 1048330-11-5|(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 22. fishersci.com [fishersci.com]

- 23. laballey.com [laballey.com]

- 24. safety.fsu.edu [safety.fsu.edu]

- 25. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

Spectroscopic Profile of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: A Technical Guide

Introduction

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a key building block in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid moiety for carbon-carbon bond formation and an ester group for further functionalization, makes it a versatile reagent in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for verifying its structure, assessing purity, and understanding its reactivity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on established chemical shift values and coupling constants for similarly substituted benzene derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups of the methoxy and methoxycarbonyl substituents.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | s (broad) | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration and solvent dependent. |

| ~7.95 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-4) | This proton is situated between the two electron-withdrawing groups (boronic acid and methoxycarbonyl) and is expected to be the most deshielded aromatic proton, appearing as a triplet due to coupling with H-2 and H-6. |

| ~7.70 | dd, J ≈ 1.5, 2.5 Hz | 1H | Ar-H (H-6) | This proton is meta to the methoxy group and ortho to the methoxycarbonyl group. It will appear as a doublet of doublets due to coupling with H-2 and H-4. |

| ~7.45 | dd, J ≈ 1.5, 2.5 Hz | 1H | Ar-H (H-2) | This proton is ortho to the boronic acid and meta to the methoxycarbonyl group. It will appear as a doublet of doublets due to coupling with H-4 and H-6. |